![molecular formula C17H12F2N2O B4963903 N-(2,4-difluorophenyl)-N'-1-naphthylurea](/img/structure/B4963903.png)
N-(2,4-difluorophenyl)-N'-1-naphthylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-N'-1-naphthylurea, commonly known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first synthesized in 1969 and has since been used in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.
Wirkmechanismus
Diflunisal works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and fever. By inhibiting COX enzymes, diflunisal reduces inflammation and pain.
Biochemical and Physiological Effects:
Diflunisal has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever. In addition, diflunisal has been shown to inhibit the formation of Aβ plaques in the brain, which are associated with Alzheimer's disease. Diflunisal has also been found to reduce oxidative stress in the brain, which can cause damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
Diflunisal has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied and has a well-established mechanism of action. However, diflunisal has some limitations. It has a relatively short half-life and can be toxic at high doses. In addition, diflunisal can interfere with other enzymes in the body, which can lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for research on diflunisal. One area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dosage and duration of treatment. In addition, diflunisal may have potential applications in the treatment of other conditions such as Parkinson's disease and multiple sclerosis. Further research is needed to explore these possibilities. Finally, diflunisal may have potential as a tool for studying the role of inflammation and oxidative stress in various diseases.
Synthesemethoden
Diflunisal can be synthesized through a reaction between 2,4-difluoronitrobenzene and 1-naphthylamine. The reaction is catalyzed by a base such as sodium hydroxide and carried out in a solvent such as dimethylformamide. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Diflunisal has been extensively studied for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the formation of amyloid-beta (Aβ) plaques, which are a hallmark of the disease. In addition, diflunisal has been found to reduce inflammation and oxidative stress in the brain, which are also associated with Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-3-naphthalen-1-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O/c18-12-8-9-16(14(19)10-12)21-17(22)20-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUIMAGSCXMQCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-naphthalen-1-ylurea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.